Ethyl 4,5-dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE derivatives with different substituents on the thiophene ring.
- Other thiophene-based compounds with similar functional groups .
Uniqueness
ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H21NO4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-5-22-18(21)16-12(3)13(4)24-17(16)19-15(20)10-23-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,19,20) |
InChI Key |
UUXDKTNSSVDNBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
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